Cas no 162607-27-4 ((5-Ethyl-2-furanyl)-boronic Acid)

(5-Ethyl-2-furanyl)-boronic acid is a boronic acid derivative featuring an ethyl-substituted furan ring, commonly employed as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its furanyl boronate structure facilitates efficient palladium-catalyzed couplings with aryl or vinyl halides, enabling the synthesis of complex heterocyclic compounds. The ethyl group enhances steric and electronic properties, potentially improving selectivity in certain transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing bioactive molecules. It exhibits good stability under standard handling conditions and is typically supplied as a white to off-white crystalline solid. Proper storage under inert conditions is recommended to maintain reactivity.
(5-Ethyl-2-furanyl)-boronic Acid structure
162607-27-4 structure
Product Name:(5-Ethyl-2-furanyl)-boronic Acid
CAS No:162607-27-4
MF:C6H9BO3
MW:139.944862127304
CID:2925766
Update Time:2025-10-28

(5-Ethyl-2-furanyl)-boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-Ethyl-2-furanyl)-boronic Acid
    • (5-ethylfuran-2-yl)boronic acid
    • Boronic acid, (5-ethyl-2-furanyl)- (9CI)
    • Inchi: 1S/C6H9BO3/c1-2-5-3-4-6(10-5)7(8)9/h3-4,8-9H,2H2,1H3
    • InChI Key: JPZUKVZFTJPMTM-UHFFFAOYSA-N
    • SMILES: O1C(B(O)O)=CC=C1CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 107
  • Topological Polar Surface Area: 53.6

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(5-Ethyl-2-furanyl)-boronic Acid Related Literature

Additional information on (5-Ethyl-2-furanyl)-boronic Acid

Introduction to (5-Ethyl-2-furanyl)-boronic Acid (CAS No. 162607-27-4)

(5-Ethyl-2-furanyl)-boronic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 162607-27-4, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative features a furanyl group substituted at the 2-position and an ethyl group at the 5-position, making it a versatile intermediate in various chemical transformations. The unique structural properties of this compound have garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules.

The< strong> furanyl moiety in (5-Ethyl-2-furanyl)-boronic Acid contributes to its reactivity and functionality, enabling it to participate in diverse chemical reactions such as Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The boronic acid functional group further enhances its utility by allowing for stable interactions with transition metals, facilitating the formation of new carbon-carbon bonds. This makes (5-Ethyl-2-furanyl)-boronic Acid a valuable building block in synthetic chemistry.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad spectrum of applications. One notable area of interest is in the development of targeted therapies for various diseases. Boronic acids have been explored as inhibitors of enzymes involved in metabolic pathways, making them promising candidates for drug discovery. For instance, studies have demonstrated the potential of boronic acid-containing compounds as inhibitors of glycosidases, which are enzymes implicated in diseases such as diabetes and cancer.

The< strong> ethyl substituent in (5-Ethyl-2-furanyl)-boronic Acid may influence its electronic properties and solubility characteristics, which are critical factors in pharmaceutical applications. By modifying the substitution pattern on the furan ring, researchers can fine-tune the physicochemical properties of the compound to optimize its biological activity. This flexibility has led to numerous synthetic strategies being developed to incorporate boronic acid derivatives into drug candidates.

Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and binding properties of (5-Ethyl-2-furanyl)-boronic Acid. Molecular modeling techniques have been used to predict how this compound interacts with biological targets, providing insights into its potential therapeutic efficacy. These computational studies complement experimental approaches, enabling researchers to design more effective drug molecules with greater precision.

The pharmaceutical industry has shown particular interest in boronic acid derivatives due to their ability to modulate enzyme activity through reversible binding interactions. This characteristic is advantageous for developing drugs with reduced side effects and improved patient compliance. For example, protease inhibitors that contain boronic acid moieties have been successfully used in the treatment of viral infections and cancer. The synthesis of such inhibitors often relies on intermediates like (5-Ethyl-2-furanyl)-boronic Acid, highlighting its importance in medicinal chemistry.

In addition to pharmaceutical applications, (5-Ethyl-2-furanyl)-boronic Acid has found utility in materials science and nanotechnology. Boronic acids can self-assemble into supramolecular structures, which have potential applications in nanoscale devices and sensors. The ability to precisely control the structure and properties of these materials makes boronic acid derivatives attractive for advanced technological applications.

The< strong> CAS No. 162607-27-4 provides a unique identifier for (5-Ethyl-2-furanyl)-boronic Acid, ensuring accurate documentation and communication within the scientific community. This standardized naming system facilitates database searches and helps researchers locate relevant information efficiently. As research continues to uncover new applications for this compound, its significance is likely to grow further.

In conclusion, (5-Ethyl-2-furanyl)-boronic Acid is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis, while its potential biological activity positions it as a key player in drug development. With ongoing research exploring its properties and applications, this compound is poised to remain a cornerstone of modern chemical innovation.

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